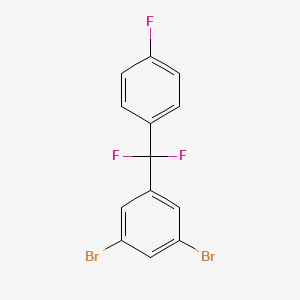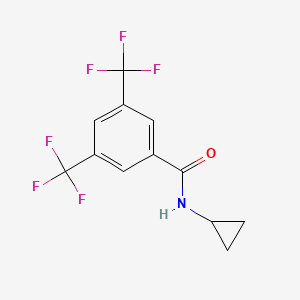
N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide: is an organic compound with the molecular formula C13H11F6NO It is characterized by the presence of a cyclopropyl group and two trifluoromethyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl groups enhance its ability to interact with biological targets, making it useful in drug discovery and development .
Medicine: Its structural features may contribute to improved drug efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to proteins and enzymes, allowing it to modulate their activity. The cyclopropyl group contributes to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
3,5-Bis(trifluoromethyl)benzamide: Similar in structure but lacks the cyclopropyl group.
N-(Cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide: Contains a cyclopropylmethyl group instead of a cyclopropyl group.
Uniqueness: N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both cyclopropyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The cyclopropyl group enhances the compound’s stability, while the trifluoromethyl groups improve its binding affinity and reactivity .
Propiedades
Fórmula molecular |
C12H9F6NO |
|---|---|
Peso molecular |
297.20 g/mol |
Nombre IUPAC |
N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)7-3-6(10(20)19-9-1-2-9)4-8(5-7)12(16,17)18/h3-5,9H,1-2H2,(H,19,20) |
Clave InChI |
KMJUUERBTHYPHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14774569.png)
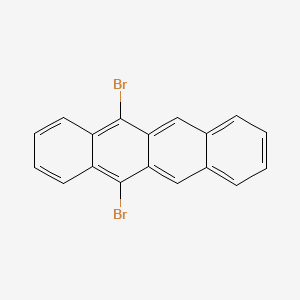
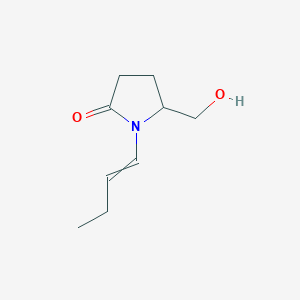
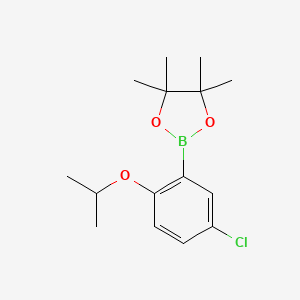
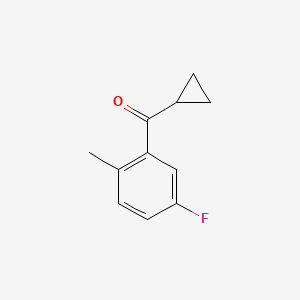
![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)
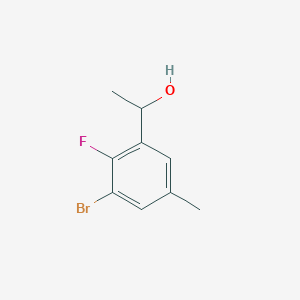


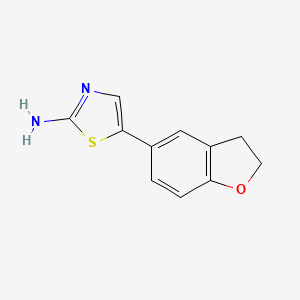
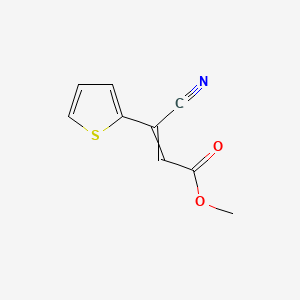
![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
